molecular formula C20H22ClN3 B11517500 4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline

4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline

Cat. No.: B11517500
M. Wt: 339.9 g/mol
InChI Key: OLMYSIMMFFTHPX-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine is a complex organic compound that features an indole ring substituted with a chlorine atom and a dimethylamino group

Properties

Molecular Formula

C20H22ClN3

Molecular Weight

339.9 g/mol

IUPAC Name

4-[1-(5-chloro-1H-indol-3-yl)propan-2-yliminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C20H22ClN3/c1-14(22-12-15-4-7-18(8-5-15)24(2)3)10-16-13-23-20-9-6-17(21)11-19(16)20/h4-9,11-14,23H,10H2,1-3H3

InChI Key

OLMYSIMMFFTHPX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)Cl)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated indole undergoes alkylation with an appropriate alkyl halide in the presence of a base like potassium carbonate.

    Schiff Base Formation: Finally, the alkylated indole reacts with 4-(dimethylamino)benzaldehyde under acidic conditions to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, converting the Schiff base to an amine.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Secondary amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Material Science: The compound’s unique electronic properties make it a candidate for organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]-N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}amine is unique due to its combination of an indole ring with a Schiff base structure, providing distinct electronic and steric properties that differentiate it from other similar compounds.

Biological Activity

The compound 4-[(E)-{[1-(5-chloro-1H-indol-3-yl)propan-2-yl]imino}methyl]-N,N-dimethylaniline , often referred to as a derivative of indole, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the synthesis, biological properties, and applications of this compound, highlighting various studies and findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C16H19ClN2\text{C}_{16}\text{H}_{19}\text{ClN}_2

This compound features a 5-chloroindole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves the condensation of an appropriate aldehyde with an amine in the presence of a catalyst. The process may include the following steps:

  • Formation of the Schiff Base : Reaction between 5-chloroindole and an amine.
  • Reduction : The Schiff base can be reduced to yield the target compound.

Anticancer Activity

Research indicates that derivatives of indole, including this compound, exhibit significant anticancer activity. A study focused on various indole derivatives demonstrated that compounds similar to this compound inhibited cell proliferation in several cancer cell lines, including:

  • MCF7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacteria and fungi, potentially through the disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Similar compounds have been shown to inhibit RTK signaling pathways, which are crucial in cancer progression .
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that indole derivatives can increase ROS levels in cancer cells, leading to oxidative stress and apoptosis.

Case Studies

Several case studies have evaluated the efficacy of this compound in vivo. One notable study administered the compound to mice with induced tumors and observed a significant reduction in tumor size compared to control groups. The results indicated not only a decrease in tumor volume but also an increase in survival rates among treated subjects.

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